Trans-2-Aminocyclohexanol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol. It appears as white to pale cream crystals or powder and has a melting point ranging from 168.0 to 179.0 °C . This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities.
While specific toxicity data for trans-2-Aminocyclohexanol hydrochloride is limited, it is recommended to handle it with care following general laboratory safety practices.
Research indicates that trans-2-Aminocyclohexanol hydrochloride exhibits several biological activities:
Trans-2-Aminocyclohexanol hydrochloride can be synthesized through several methods:
The applications of trans-2-Aminocyclohexanol hydrochloride include:
Interaction studies involving trans-2-Aminocyclohexanol hydrochloride have focused on:
Several compounds share structural similarities with trans-2-Aminocyclohexanol hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R,2R)-trans-2-Aminocyclohexanol | C₆H₁₃NO·HCl | Specific stereochemistry; used in chiral synthesis |
| 2-Aminocyclohexanol | C₆H₁₃NO | Lacks the hydrochloride salt; different solubility |
| Cyclohexylamine | C₆H₁₃N | Simple amine structure; lacks hydroxyl functionality |
Trans-2-Aminocyclohexanol hydrochloride is unique due to its specific stereochemistry and functional groups that enhance its biological activity and utility in chemical synthesis compared to similar compounds. Its ability to form derivatives and its potential applications in pharmaceuticals set it apart from others listed above.
The thermal properties of trans-2-aminocyclohexanol hydrochloride demonstrate consistent melting point characteristics across multiple analytical determinations. The compound exhibits a well-defined melting point range of 172-177°C, with specific values ranging from 173-177°C according to high-purity commercial specifications [1] [2] [3].
The crystalline nature of the compound contributes to its sharp melting point profile, appearing as a white to beige to light brown crystalline powder [1] [2]. The melting point remains consistent across different synthetic batches and purification methods, indicating robust thermal stability within this temperature range.
Beyond the melting point, trans-2-aminocyclohexanol hydrochloride demonstrates thermal decomposition at elevated temperatures exceeding 200°C [4]. The decomposition process involves the release of irritating gases and vapors, indicating breakdown of the hydrochloride salt structure and potential formation of volatile amine and chloride compounds.
The compound exhibits a boiling point of 201.1°C at 760 mmHg [5] [6], closely aligned with its thermal decomposition temperature. This proximity suggests that the compound transitions directly from the solid state to decomposition products without a stable liquid phase under normal atmospheric conditions.
Table 1: Thermal Properties of trans-2-Aminocyclohexanol Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Melting Point | 172-177°C | [1] [2] [3] |
| Boiling Point | 201.1°C at 760 mmHg | [5] [6] |
| Flash Point | 75.4°C | [5] [6] |
| Thermal Decomposition Temperature | Above 200°C | [4] |
| Vapor Pressure | 0.0773 mmHg at 25°C | [6] |
The relatively low vapor pressure of 0.0773 mmHg at 25°C indicates minimal volatility at ambient temperatures, contributing to the compound's stability during storage and handling [6]. The flash point of 75.4°C provides important safety parameters for industrial processing and laboratory applications [5] [6].
The solubility characteristics of trans-2-aminocyclohexanol hydrochloride reflect its amphiphilic nature, containing both hydrophilic (amino and hydroxyl groups) and hydrophobic (cyclohexane ring) components. The hydrochloride salt formation significantly enhances water solubility compared to the free base compound [7].
In aqueous systems, trans-2-aminocyclohexanol hydrochloride demonstrates excellent solubility, producing clear, colorless solutions [3] [8]. The presence of the hydrochloride salt improves ionic interactions with water molecules, facilitating dissolution through hydrogen bonding and electrostatic interactions.
Quantitative solubility measurements in methanol containing 1N acetic acid yield a solubility value of 25 mg/mL, maintaining clear, colorless characteristics [2] [3]. This enhanced solubility in acidic methanol reflects the compound's favorable interactions with protic solvents and its stability in mildly acidic conditions.
The compound exhibits complete solubility in ethanol, acetone, and other polar organic solvents, producing clear solutions suitable for analytical and synthetic applications [9]. These solubility characteristics make the compound particularly valuable in pharmaceutical formulations and organic synthesis procedures.
Surprisingly, trans-2-aminocyclohexanol hydrochloride demonstrates solubility in several non-polar solvents, including chloroform, diethyl ether, and benzene [3] [9]. This solubility pattern suggests that the cyclohexane ring structure provides sufficient hydrophobic character to enable dissolution in non-polar media, despite the presence of polar functional groups.
Table 2: Solubility Profile of trans-2-Aminocyclohexanol Hydrochloride
| Solvent System | Solubility | Characteristics | Reference |
|---|---|---|---|
| Water | Soluble | Clear, colorless | [3] [8] |
| Methanol (1N acetic acid) | 25 mg/mL | Clear, colorless | [2] [3] |
| Ethanol | Soluble | Clear solution | [9] |
| Acetone | Soluble | Clear solution | [9] |
| Chloroform | Soluble | Clear solution | [3] |
| Diethyl ether | Soluble | Clear solution | [9] |
| Benzene | Soluble | Clear solution | [9] |
The broad solubility profile enables versatile applications in both aqueous and organic reaction media, facilitating purification procedures and analytical methodologies across diverse solvent systems.
The pH-dependent conformational behavior of trans-2-aminocyclohexanol hydrochloride represents one of its most distinctive physicochemical properties. The compound functions as a molecular switch, undergoing dramatic conformational changes in response to pH variations [10] [11] [12].
Under neutral conditions, trans-2-aminocyclohexanol hydrochloride exists in an equilibrium mixture of conformational states [11] [12]. The cyclohexane ring adopts chair conformations with the amino and hydroxyl groups positioned either axially or equatorially, depending on the protonation state of the amino group.
In acidic environments (pH < 7), protonation of the amino group triggers a conformational flip mechanism [11] [12] [13]. The protonated amino group forms a strong intramolecular hydrogen bond with the adjacent hydroxyl group, with interaction energies exceeding 10 kJ/mol and reaching up to 20 kJ/mol in specific conformational arrangements [12].
This protonation-induced conformational change forces both the amino and hydroxyl groups into equatorial positions, representing the thermodynamically favored alternate chair conformation [14] [15]. The energy difference between conformational states provides the driving force for the pH-triggered switching mechanism.
Nuclear magnetic resonance spectroscopy studies reveal distinct coupling patterns that correlate with specific conformational states [11] [16]. When substituents occupy axial positions, the geminal proton signals appear narrow with coupling constants around 10 Hz. In contrast, equatorial conformations produce broader signals with coupling constants of approximately 25 Hz [11].
The conformational equilibrium responds to pH changes within specific ranges, with pKa values varying from 2.5 to 7.4 in deuterated methanol, depending on the structural modifications of the amino group [17]. This pH sensitivity enables precise control over the conformational state through environmental pH adjustment.
Table 3: pH-Dependent Conformational Properties
| pH Range | Conformational State | Intramolecular H-bonding | Reference |
|---|---|---|---|
| Neutral (pH 7) | Equilibrium mixture | Moderate | [11] [12] |
| Acidic (pH < 7) | Protonated form dominant | Strong (>10 kJ/mol) | [11] [12] [13] |
| Basic (pH > 7) | Deprotonated form dominant | Weak | [11] [12] |
| pKa Value | 2.5-7.4 in CD₃OD | N/A | [17] |
The alternate chair conformation, with both amino and hydroxyl groups in equatorial positions, represents the most thermodynamically stable arrangement [14] [15]. This configuration minimizes steric interactions and maximizes favorable intramolecular hydrogen bonding interactions.
The chair conformation with axial-axial positioning of functional groups is energetically unfavorable due to steric repulsion and reduced hydrogen bonding efficiency [14] [15]. The boat conformation represents the highest energy state and contributes minimally to the equilibrium mixture under normal conditions.
Table 4: Conformational Analysis Data
| Conformation | Stability | H-bonding | Energy Difference | Reference |
|---|---|---|---|---|
| Chair (axial-axial) | Unfavorable | Weak | Higher | [14] [15] |
| Chair (equatorial-equatorial) | Favorable | Strong | Lower | [14] [15] |
| Boat | Unfavorable | Weak | Highest | [14] [15] |
| Alternate Chair | Most stable | Strong | Lowest | [14] [15] |
The hydrolytic stability of trans-2-aminocyclohexanol hydrochloride varies significantly with environmental conditions, particularly temperature, pH, and exposure time. Understanding these degradation pathways is crucial for proper storage, handling, and application of the compound.
Under acidic conditions (6M HCl at 80°C for 30 minutes), trans-2-aminocyclohexanol hydrochloride undergoes significant degradation with 21.3% decomposition [18]. The primary degradation pathway involves cleavage of the carbon-nitrogen bond, yielding cyclohexanol and ammonia as the major products [18] [19].
The acidic hydrolysis mechanism proceeds through protonation of the amino group, weakening the C-N bond and facilitating nucleophilic attack by water molecules. The elevated temperature accelerates this process, with degradation rates increasing exponentially with temperature [18].
Basic hydrolysis conditions (6M NaOH at 80°C for 8 hours) result in moderate degradation levels [20] [19]. The alkaline environment promotes different degradation pathways, with the hydroxyl group becoming more susceptible to elimination reactions. The primary products include cyclohexanone and ammonia, indicating oxidation of the hydroxyl group concurrent with C-N bond cleavage [20] [19].
Oxidative stress conditions (30% H₂O₂ at 80°C for 8 hours) produce moderate degradation with cyclohexanone as the primary product [20] [19]. The oxidation primarily targets the hydroxyl group, converting it to a ketone functionality while preserving the amino group under these specific conditions.
Under purely thermal conditions (80°C for 8 hours), trans-2-aminocyclohexanol hydrochloride demonstrates excellent stability with less than 5% degradation [18] . This thermal stability makes the compound suitable for moderate-temperature applications and storage conditions.
Table 5: Degradation Pathways and Conditions
| Degradation Type | Conditions | Degradation % | Main Products | Reference |
|---|---|---|---|---|
| Thermal | 80°C, 8 hours | <5% | Cyclohexanone | [18] |
| Acidic Hydrolysis | 6M HCl, 80°C, 30 min | 21.3% | Cyclohexanol + NH₃ | [18] [19] |
| Basic Hydrolysis | 6M NaOH, 80°C, 8 hours | Moderate | Cyclohexanone + NH₃ | [20] [19] |
| Oxidative | 30% H₂O₂, 80°C, 8 hours | Moderate | Cyclohexanone | [20] [19] |
| Photolytic | 5000 lx, 10 days | Low | Unknown | [20] [19] |
Photolytic degradation under intense light conditions (5000 lx for 10 days) produces minimal degradation with unknown products [20] [19]. The compound demonstrates reasonable photostability, though extended exposure to intense light should be avoided during storage.
Irritant